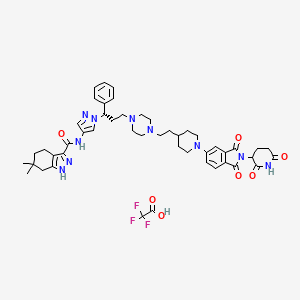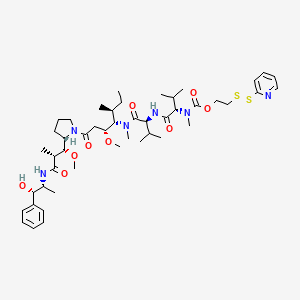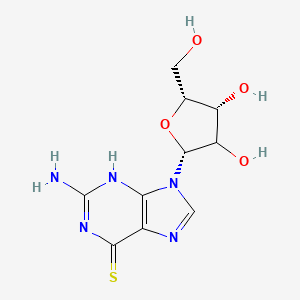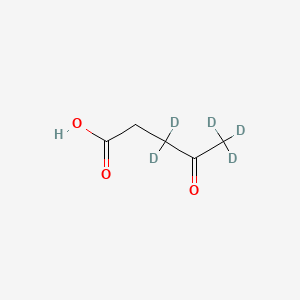
D-(+)-Talose-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-Talose-13C-2 is a rare aldohexose sugar that is isotopically labeled with carbon-13 at the second position. This compound is a stereoisomer of D-glucose and is part of the hexose family, which includes six-carbon sugars. The isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Talose-13C-2 typically involves the use of isotopically labeled precursors. One common method is the Kiliani-Fischer synthesis, which involves the chain extension of an aldose. The reaction conditions often include the use of cyanide ions and subsequent hydrolysis to yield the desired hexose. The isotopic labeling is introduced at the precursor stage to ensure that the final product is labeled at the correct position.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and high cost of isotopically labeled precursors. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.
化学反応の分析
Types of Reactions
D-(+)-Talose-13C-2 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid using oxidizing agents like nitric acid.
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride, converting the aldehyde group to an alcohol.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups using reagents like acyl chlorides.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: D-(+)-Talonic acid.
Reduction: D-(+)-Talitol.
Substitution: Various esters and ethers depending on the substituent introduced.
科学的研究の応用
D-(+)-Talose-13C-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of hexoses in cellular processes and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and in the study of metabolic disorders.
Industry: Employed in the synthesis of complex carbohydrates and glycosylated compounds for pharmaceutical applications.
作用機序
The mechanism of action of D-(+)-Talose-13C-2 primarily involves its role as a metabolic tracer. The carbon-13 labeling allows for the tracking of the compound through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in carbohydrate metabolism.
類似化合物との比較
Similar Compounds
D-Glucose: A common aldohexose sugar, structurally similar but not isotopically labeled.
D-Galactose: Another aldohexose with a different stereochemistry.
D-Mannose: Similar in structure but differs in the orientation of hydroxyl groups.
Uniqueness
D-(+)-Talose-13C-2 is unique due to its isotopic labeling, which makes it invaluable for research applications that require precise tracking of metabolic pathways. Its rarity and specialized use distinguish it from other more common hexoses.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i6+1 |
InChIキー |
GZCGUPFRVQAUEE-QOJDXYFCSA-N |
異性体SMILES |
C([C@H]([13C@@H]([C@@H]([C@@H](C=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)




![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)


![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

